N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Catalog No.
S3256844
CAS No.
1251617-21-6
M.F
C21H20ClN3O3S2
M. Wt
461.98
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulf...

CAS Number

1251617-21-6

Product Name

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

IUPAC Name

N-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

461.98

InChI

InChI=1S/C21H20ClN3O3S2/c22-16-5-4-6-17(15-16)23-21(26)20-19(9-14-29-20)30(27,28)25-12-10-24(11-13-25)18-7-2-1-3-8-18/h1-9,14-15H,10-13H2,(H,23,26)

InChI Key

RUFQFTFUTGMWOM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)Cl

solubility

not available

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and a chlorophenyl moiety. The molecular formula of this compound is C19H20ClN3O2S, and it has a molecular weight of approximately 373.89 g/mol. The presence of the 4-phenylpiperazine group suggests potential interactions with biological targets, particularly in the central nervous system.

Typical of thiophene derivatives and sulfonamides. Key reactions include:

  • Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new amine derivatives.
  • Acid-base reactions: The carboxamide functional group can act as a weak acid or base, participating in proton transfer reactions.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds under appropriate conditions.

N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exhibits significant biological activity, particularly in pharmacology. Compounds containing piperazine rings are often associated with psychotropic effects, including antidepressant and anxiolytic properties. Preliminary studies indicate that this compound may interact with serotonin receptors, influencing mood and anxiety levels.

The synthesis of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the thiophene ring: Starting materials such as 2-bromothiophene can be reacted with appropriate reagents to construct the thiophene core.
  • Sulfonamide formation: The thiophene derivative is then treated with a sulfonamide reagent to introduce the sulfonyl group.
  • Amide coupling: Finally, the compound is reacted with 4-phenylpiperazine in the presence of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form the final carboxamide product.

This compound has potential applications in medicinal chemistry and drug development due to its unique structural features that may confer specific biological activities. It could be explored for:

  • Antidepressant formulations: Given its piperazine component, it may serve as a lead compound for developing new antidepressants.
  • Antimicrobial agents: Similar compounds have shown activity against various pathogens, suggesting potential for further investigation in this area.

Interaction studies involving N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide focus on its binding affinity to various receptors, particularly serotonin and dopamine receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications.

Several compounds share structural similarities with N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonamideContains a different halogenated phenyl ringPotentially higher selectivity for dopamine receptors
N-(3-chlorophenyl)-2-[trifluoroacetylamino]-5,6,7,8-tetrahydrocyclohepta[b]thiopheneDifferent cyclic structure with trifluoroacetyl groupEnhanced lipophilicity may affect bioavailability
N-[3-(dimethylamino)phenyl]-4-(4-fluorophenyl)piperazineLacks the thiophene moiety but retains piperazineKnown for strong antipsychotic effects

The uniqueness of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide lies in its combination of a thiophene scaffold with a sulfonamide linkage and piperazine side chain, potentially offering distinct pharmacological profiles compared to these similar compounds.

This comprehensive overview highlights the significance of N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide in chemical research and its potential therapeutic applications. Further studies are warranted to explore its full capabilities and interactions within biological systems.

XLogP3

4.1

Dates

Last modified: 08-19-2023

Explore Compound Types